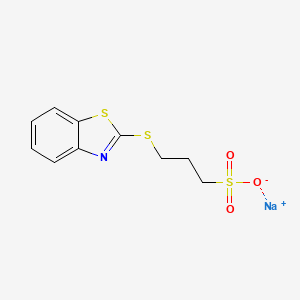

3-(苯并噻唑-2-硫基)-1-丙烷磺酸钠

描述

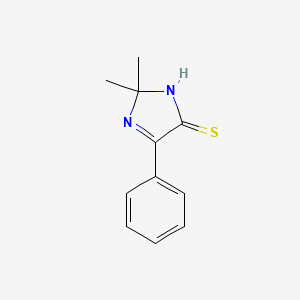

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate is a compound that is likely to share characteristics with other benzothiazole derivatives, given its structural similarity. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, can be performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods demonstrate the reactivity of benzothiazole intermediates and their ability to undergo nucleophilic substitution reactions to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety, which can influence the electronic properties of the molecule. For example, the X-ray coordinates of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide with cyclin-dependent kinase 5 (cdk5) show an unusual binding mode to the hinge region via a water molecule . This suggests that the benzothiazole ring can engage in specific interactions with biological targets, which may be relevant for the binding properties of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate as well.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, the compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile can react with heterocyclic diazonium salts to produce hydrazones, which can further undergo intramolecular cyclization to form various heterocyclic compounds . Additionally, sodium dodecyl benzene sulfonate, a sulfonate similar to the one in the compound of interest, has been used as a catalyst in the Knoevenagel-Michael reaction, indicating that sulfonate groups can play a role in catalysis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate are not detailed in the provided papers, we can infer that the presence of the sulfonate group would likely render the compound water-soluble. This is supported by the use of sodium sulfite in photocatalytic reactions, which implies solubility in aqueous media . The electrochemical synthesis of sulfonated benzothiophenes also suggests that the sulfonate group can be introduced under mild, metal-free conditions, which could be relevant for the environmental impact and sustainability of the synthesis process .

科学研究应用

抑制锥虫病原体中的丙糖磷酸异构酶

3-(苯并噻唑-2-硫基)-1-丙烷磺酸钠已被研究其对锥虫病原体中丙糖磷酸异构酶的有效和选择性抑制。这种化合物通过与酶的二聚体界面结合来破坏酶的功能,使其成为针对这种寄生虫感染的治疗干预的潜在靶点 (Téllez-Valencia 等人,2004)。

苯并噻唑衍生物的合成

3-(苯并噻唑-2-硫基)-1-丙烷磺酸钠已被用作合成各种苯并噻唑衍生物的起始原料。这些衍生物的应用范围从潜在的杀血吸虫剂到创建新的稠合杂环和杂环系统 (Mahran 等人,2007), (Farag 等人,1997)。

在细胞活力测定中的作用

一种结构上与 3-(苯并噻唑-2-硫基)-1-丙烷磺酸钠相关的二磺酸四唑盐已被用作 NADH 的显色指示剂以及细胞活力测定中的标记物。这展示了该化合物在生化研究和细胞研究中的相关性 (Ishiyama 等人,1997)。

光催化应用

研究探索了 3-(苯并噻唑-2-硫基)-1-丙烷磺酸钠在光催化过程中的作用,特别是在自由基级联环化中。该应用对于合成复杂的有机化合物具有重要意义,证明了该化合物在有机化学和材料科学中的用途 (Yuan 等人,2019)。

缓蚀

苯并噻唑衍生物已被研究作为碳钢等材料的缓蚀剂。虽然没有直接涉及 3-(苯并噻唑-2-硫基)-1-丙烷磺酸钠,但这些研究突出了相关化合物在工业应用中的潜力,例如防止材料降解 (Hu 等人,2016)。

属性

IUPAC Name |

sodium;3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S3.Na/c12-17(13,14)7-3-6-15-10-11-8-4-1-2-5-9(8)16-10;/h1-2,4-5H,3,6-7H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKNGZAPJYUNSN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068500 | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate | |

CAS RN |

49625-94-7 | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-(2-benzothiazolylthio)-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(benzothiazol-2-ylthio)propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)